molecular formula C19H24N2O3S B11595022 (5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11595022
M. Wt: 360.5 g/mol
InChI Key: UAYYUHNJCZARJH-WJDWOHSUSA-N
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Description

(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethoxyphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinone core, introduction of the cyclohexyl group, and the attachment of the dimethoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with a similar structure and reactivity.

    Diketene: Used in the synthesis of various organic compounds, sharing some structural similarities.

Uniqueness

(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(2,4-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H24N2O3S/c1-20-16(11-13-9-10-15(23-2)12-17(13)24-3)18(22)21(19(20)25)14-7-5-4-6-8-14/h9-12,14H,4-8H2,1-3H3/b16-11-

InChI Key

UAYYUHNJCZARJH-WJDWOHSUSA-N

Isomeric SMILES

CN1/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=C(C=C(C=C2)OC)OC)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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